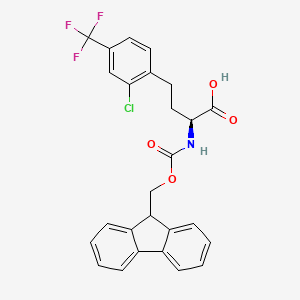
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chloro-4-(trifluoromethyl)phenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chloro-4-(trifluoromethyl)phenyl)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a chlorotrifluoromethylphenyl group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chloro-4-(trifluoromethyl)phenyl)butanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The Fmoc group is commonly used to protect the amino group during peptide synthesis. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These methods are optimized for high yield and purity, and they often include purification steps such as chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chloro-4-(trifluoromethyl)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorotrifluoromethylphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chloro-4-(trifluoromethyl)phenyl)butanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and peptide chemistry.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chloro-4-(trifluoromethyl)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can be removed under basic conditions to reveal the free amino group, which can then participate in further chemical reactions. The chlorotrifluoromethylphenyl group may interact with various enzymes or receptors, influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Fmoc-protected amino acids and derivatives with different substituents on the phenyl ring. Examples include:
- Fmoc-protected phenylalanine derivatives
- Fmoc-protected tyrosine derivatives
Uniqueness
The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chloro-4-(trifluoromethyl)phenyl)butanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorotrifluoromethylphenyl group adds unique reactivity and potential interactions compared to other Fmoc-protected compounds.
Properties
Molecular Formula |
C26H21ClF3NO4 |
|---|---|
Molecular Weight |
503.9 g/mol |
IUPAC Name |
(2S)-4-[2-chloro-4-(trifluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C26H21ClF3NO4/c27-22-13-16(26(28,29)30)11-9-15(22)10-12-23(24(32)33)31-25(34)35-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,11,13,21,23H,10,12,14H2,(H,31,34)(H,32,33)/t23-/m0/s1 |
InChI Key |
FCLZKCDRLGLDCQ-QHCPKHFHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C=C(C=C4)C(F)(F)F)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=C(C=C4)C(F)(F)F)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid](/img/structure/B12836718.png)
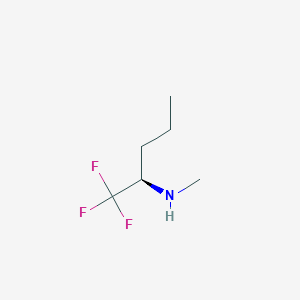
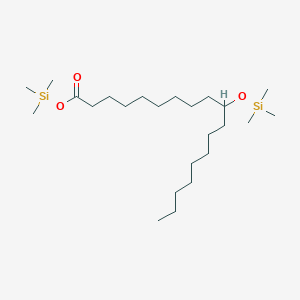
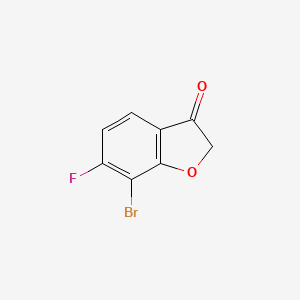
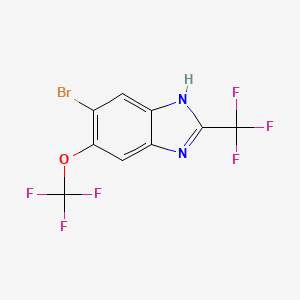
![(R)-2-methyl-N-((S)-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide](/img/structure/B12836741.png)
![N-[2-[2-[2-[2-[2-[[2-[(2-aminoacetyl)amino]acetyl]-(2-amino-2-oxoethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide](/img/structure/B12836749.png)
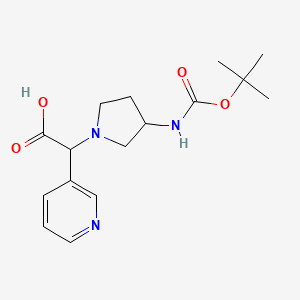
![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B12836754.png)
![(3aS, 4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B12836779.png)
![2-[[4-(3,5-Dimethyl-1H-Pyrazol-1-yl-1-Phthalazinyl]Thio]-N-(4-Fluorophenyl)-Acetamide](/img/structure/B12836782.png)
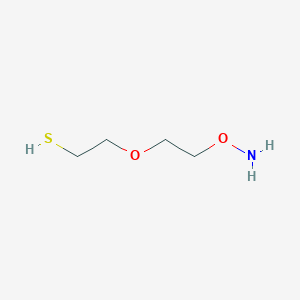
![3,5-Dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid](/img/structure/B12836790.png)

